molecular formula C11H16 B8588384 Benzene, 1-ethyl-2-propyl- CAS No. 16021-20-8

Benzene, 1-ethyl-2-propyl-

Cat. No.: B8588384
CAS No.: 16021-20-8
M. Wt: 148.24 g/mol
InChI Key: DMUVQFCRCMDZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-ethyl-2-propyl- is a useful research compound. Its molecular formula is C11H16 and its molecular weight is 148.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1-ethyl-2-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-ethyl-2-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

16021-20-8

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

1-ethyl-2-propylbenzene

InChI

InChI=1S/C11H16/c1-3-7-11-9-6-5-8-10(11)4-2/h5-6,8-9H,3-4,7H2,1-2H3

InChI Key

DMUVQFCRCMDZPW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CC=C1CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a preferred process, the process of the present invention can be run as follows. A gaseous hydrocarbon-containing olefin stream 27 comprising ethylene and propylene is fed into the reactor 1 at inlet port 22 located at the lower end 36 of vessel 2. A liquid hydrocarbon-containing aromatic stream 23 comprising benzene, toluene, and xylene is fed into the reactor 1 at inlet port 26 located at the upper end 38 of vessel 2. The ratio of aromatic to olefin in the reactor 1 is about 4:1 to 15:1. Operating conditions present in the reactor 1 include a temperature of about 300-450 deg F, a pressure of about 1-30 atm, and a weight hourly space velocity of about 0.1-20 hr-1. The aromatic and olefinic hydrocarbons flow into the distillation zone 21 of the vessel 2 which is filled with a liquid-containing aromatic. From the distillation zone 21, the aromatic and olefinic hydrocarbons flow radially through the openings 32 into the tubes 30. Once inside the tubes 30, the aromatic and olefinic hydrocarbons react in the presence of continuously moving catalyst particles comprising beta zeolite in an alumina matrix to form alkyl-substituted aromatic comprising ethyl- and propylbenzene, ethyl- and propyltoluene, ethylpropyltoluene, and ethylpropylbenzene. These alkyl-substituted aromatics flow radially out of the tubes 30 into the distillation zone 21 of the vessel 2 where there are immediately separated from unreacted aromatics and olefinic hydrocarbons by distillation. To assist in distillation, the distillation zone 21 is filled with Berl saddles. An overhead stream 40 comprising unreacted ethylene, propylene, benzene, toluene, and xylene exits the reactor at port 24. This overhead stream 40 is fed to an overhead condenser 54. The effluent from the condenser 54 is fed to a separator drum 42. Noncondensable gases, such as unreacted ethylene and propylene, exit the top of the separator drum 42 in stream 43. Light liquid products, including benzene, toluene, and xylene, exit the bottom of the separator drum 42 in stream 45. A substantial portion of the light liquid product stream 45 is refluxed to the upper end 38 of the vessel 2. The remainder of the light liquid product 45 is recovered as product. A bottoms stream 44 comprising ethyl- and propylbenzene, ethyl- and propyltoluene, ethylpropyltoluene, and ethylpropylbenzene exits the distillation 21 at the bottoms port 28. A portion of the bottoms stream 44 is fed to a reboiler 34 and recycled back to the lower end 36 of the vessel 2.
[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.